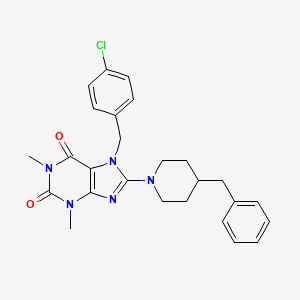

![molecular formula C16H14N2O2 B10866119 N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide](/img/structure/B10866119.png)

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetamidophenylacetonitrile , has the chemical formula C₁₀H₁₀N₂O. Its structure consists of a benzene ring with an acetamide group (CONH₂) and a cyano group (CN) attached to it. The compound’s systematic name is derived from its substituents: the cyano group at the para position of the phenyl ring and the acetamide group at the ortho position. The melting point of N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide is 82°C, and it appears as a white to yellow solid .

Preparation Methods

Synthetic Routes: The synthesis of N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide involves several steps. Here’s a common synthetic route:

Amination of 4-Acetamidophenylacetonitrile: Start with 4-acetamidophenylacetonitrile (CAS#3544-25-0) and react it with acetic anhydride (CAS#108-24-7) to form an intermediate.

Hydrolysis: The intermediate undergoes hydrolysis to yield this compound.

Alternative Routes: Other methods involve using acetyl chloride (CAS#75-36-5) or other reagents.

Industrial Production: this compound is not produced on a large scale industrially. it serves as an intermediate in the synthesis of various compounds.

Chemical Reactions Analysis

Reactions:

Hydrolysis: The hydrolysis step during synthesis involves breaking the nitrile bond (CN) to form the amide group (CONH₂).

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the acetamide group.

Reduction: Reduction of the nitrile group to an amine is possible.

Hydrolysis: Acidic or basic conditions.

Substitution: Alkali metal hydroxides (e.g., NaOH) or strong acids (e.g., HCl).

Reduction: Hydrogen gas (H₂) with a catalyst (e.g., Raney nickel).

Major Products: The major product is N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide itself.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide finds applications in:

Medicinal Chemistry: As a building block for designing pharmaceutical compounds.

Organic Synthesis: Used in the synthesis of other complex molecules.

Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may act as a precursor, modulator, or inhibitor of certain pathways or enzymes.

Comparison with Similar Compounds

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide is unique due to its combination of an acetamide group and a cyano group. Similar compounds include:

- Other nitrile-containing compounds in the same chemical space.

(1R,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide: (CAS#: 1187627-98-0) .

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide |

InChI |

InChI=1S/C16H14N2O2/c1-20-15-4-2-3-13(11-15)16(19)18-14-7-5-12(6-8-14)9-10-17/h2-8,11H,9H2,1H3,(H,18,19) |

InChI Key |

HISVUQTYPRDQAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B10866054.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10866063.png)

![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866069.png)

![N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10866073.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B10866081.png)

![5-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10866088.png)

![2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid](/img/structure/B10866089.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10866094.png)

![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10866110.png)

![(4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866124.png)

![Methyl [2-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10866131.png)